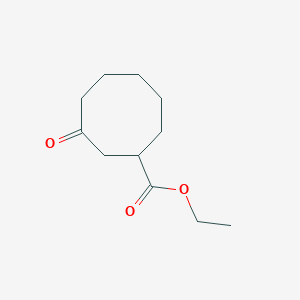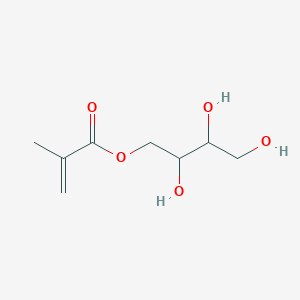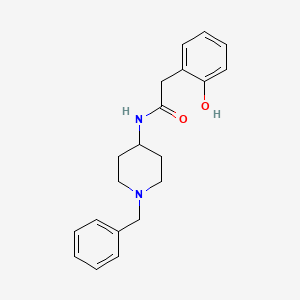
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is an organic compound that belongs to the class of cycloalkanecarboxylic acids This compound features a cyclooctane ring, which is an eight-membered carbon ring, attached to a carboxylic acid group and an ethyl ester group The molecular formula of this compound is C10H16O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester typically involves the esterification of cyclooctanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{C}8\text{H}{15}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}8\text{H}{15}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient conversion of reactants to the desired ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctanecarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Cyclooctanecarboxylic acid.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the carboxylic acid and ethanol, which can then participate in various biochemical reactions. The cyclooctane ring structure may also influence the compound’s interactions with enzymes and other proteins, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a five-membered ring instead of an eight-membered ring.
Cyclohexanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a six-membered ring.
Uniqueness
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
| 129104-41-2 | |
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 3-oxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-6-4-3-5-7-10(12)8-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
UTIKDLPBZGUFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)


![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
